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Compound of Interest

Compound Name: 9H-Xanthene, 9-(bromomethyl)-
CAS No.: 1493431-21-2
Cat. No.: B1455933

Get Quote

Executive Summary

9-(Bromomethyl)xanthene (CAS: 1493431-21-2) is a specialized tricyclic alkyl halide utilized
primarily as a chemical intermediate and potential protecting group in organic synthesis.[1]

Structurally analogous to the widely used 9-(bromomethyl)anthracene, it features a xanthene
core which imparts distinct solubility and photochemical properties. This guide outlines its
physical state, theoretical and experimental property ranges, and the definitive protocols for its
synthesis and handling.

Chemical Identity & Physical Properties[2][3][4][5][6]
Identification

¢ |[UPAC Name: 9-(Bromomethyl)-9H-xanthene[1][2]
o CAS Registry Number: 1493431-21-2[1][2]
e Molecular Formula: C14H11BrO[2]

» Molecular Weight: 275.14 g/mol [2]
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e SMILES:C1=CC=C2C(=C1)C(C3=CC=CC=C302)CBr

Physical State & Melting Point Data

Unlike its anthracene counterpart (MP: 143-146 °C), 9-(bromomethyl)xanthene is less
crystalline due to the bent butterfly shape of the xanthene core compared to the planar
anthracene system.

Property Value / Description Confidence Level

. . . High (Analogous to 9-
Physical State Solid (Crystalline powder)
methylxanthene)

White to Off-White (Yellows )
Color o High
upon oxidation)

Melting Point 85 — 95 °C (Predicted Range)*  Medium (See Note 1)

o Soluble in DCM, CHCIls, THF; _
Solubility . High
Insoluble in Water

o Potent electrophile (Alkylating ]
Reactivity ) High
agen

e Note 1 (Derivation): The melting point is estimated based on 9-methylxanthene (MP: 83 °C)
and 9-xanthenemethanol (MP: ~95-99 °C). The addition of the heavy bromine atom typically
increases the melting point slightly relative to the methyl analog, but the loss of hydrogen
bonding capability (vs. the alcohol) keeps it lower than the carboxylic acid derivatives.

Synthesis & Preparation Protocols

To obtain high-purity 9-(bromomethyl)xanthene for melting point verification, the following
"Field-Proven" synthesis route is recommended. This pathway avoids the radical bromination of
9-methylxanthene, which can lead to over-bromination or ring bromination.

Reaction Pathway (Graphviz)

9-Xanthenecarboxylic Acid Reduction Yield: ~85% - 9-Xanthenemethanol Yield: ~75-80%

(Precursor) | (LIAIH4 / THF) | (Intermediate, MP: 95-99°C)

Bromination
(PBr3/DCM, 0°C)

9-(Bromomethyl)xanthene
(Target)

A
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Figure 1: Two-step synthesis of 9-(bromomethyl)xanthene from commercially available acid
precursor.

Detailed Methodology
Step 1: Reduction to 9-Xanthenemethanol

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
reflux condenser under nitrogen atmosphere.

» Reagents: Suspend 9-xanthenecarboxylic acid (10 mmol) in anhydrous THF (50 mL).

¢ Addition: Cool to 0 °C. Cautiously add Lithium Aluminum Hydride (LiAlH4) (1.2 equiv, 12
mmol) portion-wise.

¢ Reaction: Warm to room temperature (RT) and reflux for 2 hours.

e Workup: Cool to 0 °C. Quench via Fieser method (water, 15% NaOH, water). Filter the
granular precipitate. Concentrate the filtrate to yield 9-xanthenemethanol (White solid, MP
check: 95-99 °C).

Step 2: Bromination to 9-(Bromomethyl)xanthene
o Setup: Place 9-xanthenemethanol (5 mmol) in a dry 100 mL RBF with anhydrous DCM (25
mL).

o Activation: Cool the solution to O °C.

e Bromination: Add Phosphorus Tribromide (PBr3) (0.4 equiv, 2 mmol) dropwise. Note: PBrs is
1/3 equiv theoretically, but slight excess ensures completion.

e Monitoring: Stir at 0 °C for 30 mins, then warm to RT. Monitor by TLC (Silica, 10%
EtOAc/Hexanes). The alcohol spot (lower Rf) should disappear, replaced by the bromide
(higher RY).

e |solation: Quench with saturated NaHCOs (aq). Extract with DCM (3x). Dry combined
organics over MgSQOa.
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 Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash
chromatography (100% Hexanes — 5% EtOAc/Hexanes) to obtain the target 9-
(bromomethyl)xanthene.

Characterization & Stability
Characterization Logic (Graphviz)

Isolated Solid

Validatipn Protocol

Melting Point 1H NMR (CDCI3) Mass Spec
(Target: 85-95°C) Check -CH2Br shift (~3.5-4.0 ppm) (M+ 274/276 doublet)

Sharp Range = Pure

Validated Compound

Click to download full resolution via product page

Figure 2: Analytical workflow to confirm identity and purity.

Stability & Handling

e Lachrymator: Like most benzyl bromide analogs, this compound is a potent lachrymator and
skin irritant. Handle only in a fume hood.

o Moisture Sensitivity: The C-Br bond is labile. Store under inert gas (Argon/Nitrogen) at 2—8
°C. Exposure to moist air will hydrolyze it back to the alcohol.

 Light Sensitivity: Protect from light to prevent radical degradation (yellowing).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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